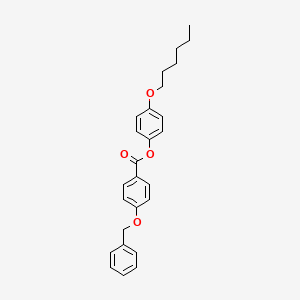

4-(Hexyloxy)phenyl 4-(benzyloxy)benzoate

Description

Properties

CAS No. |

148731-15-1 |

|---|---|

Molecular Formula |

C26H28O4 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(4-hexoxyphenyl) 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C26H28O4/c1-2-3-4-8-19-28-23-15-17-25(18-16-23)30-26(27)22-11-13-24(14-12-22)29-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3 |

InChI Key |

BFXWMPYTTXFNGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability : The benzyloxy group provides moderate thermal stability compared to electron-withdrawing groups (e.g., trifluoromethyl) but surpasses aliphatic chains in rigidity.

- Optical Properties : The benzyloxy moiety enhances π-π stacking, beneficial for optoelectronic applications, though it may reduce polarity-dependent mesophase stability.

- Synthetic Yields : Target compound synthesis likely mirrors methods for In series (yields ~90%) , but purity depends on benzyloxy group reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(hexyloxy)phenyl 4-(benzyloxy)benzoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step esterification process. For example, coupling 4-(benzyloxy)benzoic acid with 4-(hexyloxy)phenol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen atmosphere. Catalytic DMAP can enhance reaction efficiency. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography. Control temperature (0–5°C for activation, room temperature for coupling) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., benzyloxy protons at δ 5.0–5.2 ppm, hexyloxy methylene at δ 3.9–4.1 ppm).

- FTIR : Confirm ester C=O stretch (~1720 cm) and aromatic C-O stretches (~1250 cm).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the mesogenic properties of this compound in liquid crystal applications?

- Methodological Answer : Compare thermal behavior (DSC, polarized optical microscopy) of the compound with analogs (e.g., hexadecyloxy vs. hexyloxy chains). Longer alkyl chains (e.g., hexadecyl) increase melting points but reduce nematic phase stability due to enhanced van der Waals interactions. Computational modeling (e.g., DFT for dipole alignment) can predict mesophase behavior. Experimental data from X-ray crystallography (e.g., intermolecular spacing in crystal lattice) corroborate molecular packing .

Q. What computational strategies can predict the solubility and stability of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Use COSMO-RS simulations to calculate solubility parameters. Validate with experimental log measurements (shake-flask method, octanol/water partition). For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Molecular dynamics (MD) simulations can model solvent interactions, highlighting hydrogen bonding with polar solvents (e.g., DMSO) and hydrophobic interactions with hexane .

Q. How should researchers reconcile contradictory data on the biological activity of structurally similar benzoate esters?

- Methodological Answer : Conduct a meta-analysis of structure-activity relationships (SAR) for analogs. For example, benzyloxy substituents may enhance membrane permeability, while hexyloxy chains could alter metabolic stability. Use in vitro assays (e.g., cytochrome P450 inhibition) to compare metabolic pathways. Cross-reference crystallographic data (e.g., ’s X-ray structures) to identify steric or electronic factors affecting bioactivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.